molecular formula C28H43N5O10 B14034666 Methyltetrazine-amino-PEG7-CH2CH2COOH

Methyltetrazine-amino-PEG7-CH2CH2COOH

Cat. No.: B14034666
M. Wt: 609.7 g/mol
InChI Key: GCCXJDJYQZEDRN-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG7-CH2CH2COOH is a heterobifunctional polyethylene glycol linker containing a methyltetrazine group and a carboxylic acid group. This compound is widely used in bioorthogonal chemistry, particularly in the field of activity-based protein profiling. The methyltetrazine group is known for its ability to participate in inverse electron demand Diels-Alder reactions, making it a valuable tool for labeling and imaging applications in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-amino-PEG7-CH2CH2COOH typically involves the following steps:

    Formation of Methyltetrazine Group: The methyltetrazine group is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of a tetrazine ring structure.

    PEGylation: The methyltetrazine group is then conjugated to a polyethylene glycol chain (PEG7) through a series of coupling reactions. This step often involves the use of activating agents to facilitate the formation of the PEG linkage.

    Introduction of Carboxylic Acid Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: Methyltetrazine-amino-PEG7-CH2CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of Methyltetrazine-amino-PEG7-CH2CH2COOH involves its participation in bioorthogonal reactions. The methyltetrazine group reacts with trans-cyclooctene derivatives through an inverse electron demand Diels-Alder reaction, forming a stable covalent bond. This reaction is highly specific and does not interfere with biological processes, making it ideal for labeling and imaging applications . The carboxylic acid group allows for further conjugation to biomolecules, enhancing its versatility in various applications .

Comparison with Similar Compounds

Uniqueness: Methyltetrazine-amino-PEG7-CH2CH2COOH is unique due to its combination of a methyltetrazine group and a carboxylic acid group, allowing it to participate in both bioorthogonal reactions and conjugation chemistry. This dual functionality makes it highly versatile and valuable in various scientific research applications.

Properties

Molecular Formula

C28H43N5O10

Molecular Weight

609.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H43N5O10/c1-23-30-32-28(33-31-23)25-4-2-24(3-5-25)22-29-26(34)6-8-37-10-12-39-14-16-41-18-20-43-21-19-42-17-15-40-13-11-38-9-7-27(35)36/h2-5H,6-22H2,1H3,(H,29,34)(H,35,36)

InChI Key

GCCXJDJYQZEDRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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